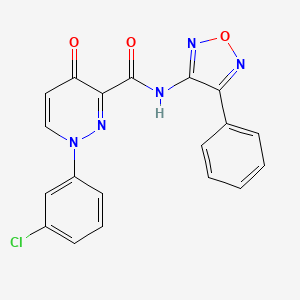![molecular formula C24H27N5O2S B11383153 N-(4-ethoxyphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11383153.png)
N-(4-ethoxyphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ETHOXYPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of N-(4-ETHOXYPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE typically involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols . This reaction is carried out in the presence of a catalytic amount of piperidine in refluxing ethanol for several hours . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer, antimicrobial, and antiviral agent.
Biological Studies: It is used in studies involving enzyme inhibition, such as carbonic anhydrase inhibitors and cholinesterase inhibitors.
Industrial Applications: It is explored for its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites . This interaction disrupts the normal function of these enzymes, leading to therapeutic effects such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their anticancer and antimicrobial activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These compounds also exhibit significant pharmacological activities.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Used in various medicinal chemistry applications.
N-(4-ETHOXYPHENYL)-3-PHENYL-5,7-DIHYDROSPIRO[[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-6,1’-CYCLOHEXANE]-7-CARBOXAMIDE stands out due to its unique spirocyclic structure, which may contribute to its enhanced biological activity and specificity .
Properties
Molecular Formula |
C24H27N5O2S |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-phenylspiro[5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-6,1'-cyclohexane]-7-carboxamide |
InChI |
InChI=1S/C24H27N5O2S/c1-2-31-19-13-11-18(12-14-19)25-22(30)20-24(15-7-4-8-16-24)28-29-21(26-27-23(29)32-20)17-9-5-3-6-10-17/h3,5-6,9-14,20,28H,2,4,7-8,15-16H2,1H3,(H,25,30) |
InChI Key |
IFALMAUIPVUORM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C3(CCCCC3)NN4C(=NN=C4S2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11383074.png)

![2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B11383082.png)
![Dimethyl {2-(diphenylmethyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11383087.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[(3-ethoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11383090.png)
![2-ethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11383098.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B11383105.png)
![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11383115.png)
![diethyl 5-{[(5,7-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11383126.png)
![2-[(4-benzylpiperidin-1-yl)carbonyl]-6,7-dimethyl-4H-chromen-4-one](/img/structure/B11383140.png)

![2-bromo-N-[(furan-2-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11383147.png)
![6-(3-chloro-4-methoxyphenyl)-3-ethyl-N-(2-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383149.png)
![1-(3-Hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11383159.png)
